4-Butoxy-2-(trifluoromethyl)aniline
Description
Overview of Trifluoromethylated Aniline (B41778) Derivatives in Chemical Research
Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in the industrial production of polymers, dyes, agrochemicals, and notably, pharmaceuticals. researchgate.netwikipedia.org The introduction of a trifluoromethyl (-CF3) group onto the aniline ring imparts significant and often highly desirable changes to the molecule's properties. The -CF3 group is one of the most utilized fluorinated moieties in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature, high metabolic stability, and ability to increase lipophilicity make it a strategic addition in drug design. mdpi.commdpi.com
The trifluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its biological half-life. mdpi.com This modification can also improve a molecule's binding affinity and selectivity for specific biological targets. mdpi.com Consequently, aromatic compounds bearing trifluoromethyl groups are prevalent in pharmaceuticals and advanced organic materials. mdpi.com Recent research has focused on developing novel methods for trifluoromethylation, including visible-light mediated reactions, highlighting the ongoing importance of creating these valuable synthetic intermediates. acs.org The strategic placement of the -CF3 group is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds, as seen in numerous widely used drugs. nih.gov
Role of Alkoxy Substituents in Aromatic Amine Chemistry
The presence of an alkoxy group (like the butoxy group in the title compound) on an aromatic amine also profoundly influences its chemical behavior. Alkoxy groups are generally considered electron-donating through resonance, which can increase the electron density on the aromatic ring and affect the basicity of the amino group. quora.com However, their impact is complex, also involving inductive effects and steric hindrance. researchgate.net
The butoxy group, with its four-carbon chain, significantly increases the lipophilicity (fat-solubility) of the molecule compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy. This property is crucial in contexts like drug design, as it can enhance the molecule's ability to permeate biological membranes. The interplay between the electron-donating alkoxy group and the electron-withdrawing trifluoromethyl group on the same aniline ring creates a unique electronic environment that can be exploited in further chemical synthesis. The position of these substituents is critical; for instance, an ortho-substituent can cause a significant increase in the activation energy for certain reactions due to steric effects. researchgate.net
Identification of Research Gaps and the Academic Importance of 4-Butoxy-2-(trifluoromethyl)aniline
While the broader classes of trifluoromethylated anilines and alkoxy-anilines are well-studied, specific isomers like this compound are often less characterized in public-domain academic literature. Much of the available information on such specific compounds comes from patent literature and chemical supplier catalogs, where they are listed as intermediates for the synthesis of more complex, proprietary molecules, often in the agrochemical and pharmaceutical industries.
The academic importance of this compound lies in its potential as a versatile building block. The aniline functional group can be readily converted into a diazonium salt, opening pathways to a vast array of other functional groups. wisdomlib.org The specific substitution pattern—a butoxy group para to the amine and a trifluoromethyl group ortho to it—provides a unique scaffold for creating new molecules with potentially novel biological activities or material properties. The lack of extensive published research on its specific reactivity and applications represents a clear research gap, offering an opportunity for academic investigation into its synthetic utility and potential as a lead structure in medicinal chemistry or materials science.
Scope and Objectives of Academic Inquiry into this compound
A focused academic inquiry into this compound would aim to fill the existing knowledge void. Key objectives of such research would include:
Development of Optimized Synthesis: While synthetic routes likely exist within industrial settings, academic research could focus on developing and publishing efficient, scalable, and potentially greener synthetic methods. This could involve adapting known methods for substituted aniline synthesis, such as palladium-catalyzed cross-coupling followed by nitro group reduction. thieme-connect.com
Characterization of Physicochemical Properties: A thorough study would involve detailed characterization of its physical and spectroscopic properties. This foundational data is essential for any subsequent use in synthesis or material science.
Exploration of Reactivity: Investigating the reactivity of the molecule's functional groups is crucial. This includes studying electrophilic aromatic substitution, reactions at the amino group, and transformations like diazotization. Understanding how the trifluoromethyl and butoxy groups cooperatively influence the outcomes of these reactions is a primary academic goal.
Synthesis of Novel Derivatives: Using this compound as a starting material, researchers could synthesize new families of compounds. For example, it could be used to create novel quinoline (B57606) derivatives, a scaffold known for anti-cancer activity, or incorporated into new azo dyes. wisdomlib.orgnih.gov
By systematically addressing these areas, the academic community can fully elucidate the chemical value of this compound, transforming it from a relatively obscure intermediate into a well-understood tool for chemical innovation.
Data Tables
Table 1: Properties of this compound Note: Physical property data for this specific compound is not widely available in public literature and is often found in commercial supplier catalogs. The data below is compiled from such sources and related compounds for illustrative purposes.
| Property | Value |
| CAS Number | 1864063-78-7 |
| Molecular Formula | C₁₁H₁₄F₃NO |
| Molecular Weight | 233.23 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | Not widely reported |
| Density | Not widely reported |
Properties
IUPAC Name |
4-butoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7H,2-3,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFQKRUANFUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 2 Trifluoromethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Detailed experimental data for ¹H, ¹³C, and ¹⁹F NMR, as well as 2D NMR studies (COSY, HSQC, HMBC) for 4-Butoxy-2-(trifluoromethyl)aniline, could not be located. Such data is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the aromatic and aliphatic portions of the molecule.
For structurally similar compounds, such as other trifluoromethyl-substituted anilines, general expectations for the NMR spectra can be inferred. However, without specific experimental data for this compound, a detailed analysis as outlined is not possible.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Similarly, a thorough search did not uncover any published Infrared (IR) or Raman spectra for this compound. This type of vibrational spectroscopy data would be instrumental in identifying the characteristic functional groups present in the molecule, including the N-H stretches of the amine, C-O stretches of the butoxy group, and vibrations associated with the trifluoromethyl group and the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While a European Patent document mentions a compound with the same molecular formula, providing high-resolution mass spectrometry data (HRMS (ESI): Calcd. for C₁₁H₁₄F₃NO [M+H]⁺: 234.1100; found: 234.1099), the described compound is not this compound. epo.org This highlights the importance of specific data for the correct isomer. A detailed analysis of the fragmentation pattern of this compound, which would provide valuable information about its structure, could not be performed due to the lack of available mass spectra.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, offering insights into its conformation, bond lengths, bond angles, and the intermolecular forces that govern its packing in the solid state.
A crystallographic analysis would reveal the planarity of the aniline (B41778) ring and the orientation of the butoxy and trifluoromethyl substituents relative to it. The electron-donating butoxy group and the electron-withdrawing trifluoromethyl group are expected to influence the geometry of the benzene (B151609) ring and the C-N bond length. Furthermore, the analysis would detail the hydrogen bonding network formed by the amine (-NH₂) groups, which is a critical factor in the supramolecular assembly of aniline derivatives. For instance, studies on the isomeric compound 4-Methoxy-3-(trifluoromethyl)aniline have shown that its crystal structure is stabilized by intermolecular N—H⋯F and N—H⋯N hydrogen-bonding interactions. nih.gov Similar interactions would be expected for this compound, alongside potential C—H⋯F and van der Waals interactions involving the butoxy chain.
Illustrative Crystallographic Data for a Substituted Aniline
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₄F₃NO |
| Formula Weight | 233.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-N) (Å) | 1.40 |
| Key Bond Angle (C-N-H) (°) | 115 |
| Hydrogen Bonds | N-H···N, N-H···F |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule and is highly sensitive to the nature and position of substituents on a chromophore.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π→π* transitions within the benzene ring. The aniline chromophore itself typically displays two main absorption bands. aatbio.com The presence of the electron-donating butoxy group (-OBu) at the para-position relative to the amino group (-NH₂) would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline. This is due to the extension of the conjugated system through the lone pair of electrons on the butoxy oxygen. Conversely, the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the ortho-position introduces complex electronic effects that could lead to further shifts in the absorption bands. Studies on related compounds, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have utilized UV-Vis spectroscopy to probe their electronic structure. researchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many aniline derivatives are fluorescent, and their emission properties are strongly influenced by substituents and the solvent environment. nih.gov The neutral form of aniline derivatives typically shows fluorescence maxima around 350 nm. nih.gov For this compound, the combination of the electron-donating butoxy group and the electron-withdrawing trifluoromethyl group could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a large Stokes shift (the difference between absorption and emission maxima) and high sensitivity to solvent polarity. The presence of the -CF₃ group, a known fluorescence quencher in some molecular contexts, might also influence the quantum yield of the emission. researchgate.net
Illustrative Spectroscopic Data in a Common Solvent (e.g., Ethanol)
| Parameter | Illustrative Value |
| Absorption Maximum (λ_max) (nm) | ~295 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ~15,000 |
| Emission Maximum (λ_em) (nm) | ~360 |
| Stokes Shift (nm) | ~65 |
| Fluorescence Quantum Yield (Φ_F) | ~0.15 |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
Chemical Reactivity and Mechanistic Studies of 4 Butoxy 2 Trifluoromethyl Aniline
Reactivity of the Amino Group: Functionalization and Condensation Reactions
The primary amino group (-NH₂) of 4-Butoxy-2-(trifluoromethyl)aniline serves as a key site for a variety of functionalization and condensation reactions. Its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring. The butoxy group at the para-position acts as an electron-donating group through resonance, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, the trifluoromethyl group at the ortho-position is strongly electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the amino group. The net effect is a balanced reactivity that allows for a range of transformations.
Common reactions involving the amino group include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is significant in medicinal chemistry for the synthesis of compounds with potential biological activities.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the amino group can be converted into a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of various heterocyclic compounds.
The following table summarizes some of the key functionalization reactions of the amino group:
| Reaction Type | Reagent | Product Type |
| Acylation | Acid Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Diazotization | NaNO₂, HCl (cold) | Diazonium Salt |
| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are directed by the combined influence of the amino, butoxy, and trifluoromethyl groups. byjus.com The amino group is a powerful activating and ortho-, para-directing group. byjus.com Similarly, the butoxy group is also an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. In contrast, the trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. beilstein-journals.org
The positions for electrophilic attack are determined by the synergistic and antagonistic effects of these substituents. The strong ortho-, para-directing influence of the amino and butoxy groups dominates the reactivity of the ring. The available positions for substitution are C3, C5, and C6.
Position C5: This position is para to the trifluoromethyl group and ortho to the butoxy group. It is activated by the butoxy group and deactivated by the trifluoromethyl group.
Position C3: This position is ortho to both the trifluoromethyl and butoxy groups. It is activated by the butoxy group and deactivated by the trifluoromethyl group. Steric hindrance from the adjacent trifluoromethyl group may also play a role in disfavoring substitution at this position.
Position C6: This position is ortho to the amino group and meta to the butoxy and trifluoromethyl groups. It is strongly activated by the amino group.
Considering these factors, the most probable sites for electrophilic attack are positions 5 and 6, where the activating effects of the butoxy and amino groups are most pronounced. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, in halogenation reactions, a mixture of products may be obtained. byjus.com
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
This compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two primary modes of reactivity involve either the amino group or the aromatic ring, which can be functionalized with a leaving group (e.g., a halide).
Buchwald-Hartwig Amination: The amino group of this compound can be coupled with aryl or vinyl halides or triflates in a palladium-catalyzed reaction to form diarylamines or N-aryl vinylamines. wikipedia.orgacsgcipr.org This reaction is a cornerstone of modern organic synthesis for the construction of C-N bonds. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Suzuki-Miyaura Coupling: To participate in Suzuki-Miyaura coupling, the aniline (B41778) must first be modified. For instance, diazotization followed by a Sandmeyer reaction can introduce a bromine or iodine atom onto the aromatic ring, creating a suitable substrate for coupling with an organoboron reagent. The resulting aryl halide can then react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govmdpi.comresearchgate.net The catalytic cycle for Suzuki-Miyaura coupling typically involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species, and reductive elimination. nih.gov
The following table provides a conceptual overview of how this compound could be utilized in these coupling reactions:
| Coupling Reaction | Role of this compound | Coupling Partner | Key Reagents | Product Type |
| Buchwald-Hartwig Amination | Amine source | Aryl/Vinyl Halide or Triflate | Pd catalyst, Ligand, Base | Diaryl/N-aryl vinylamine |
| Suzuki-Miyaura Coupling | Precursor to an Aryl Halide | Organoboron Reagent | Pd catalyst, Base | Biaryl Compound |
Influence of the Trifluoromethyl Group on Aromatic Ring and Amino Group Reactivity
The trifluoromethyl (-CF₃) group exerts a profound influence on the chemical properties of this compound due to its strong electron-withdrawing nature. beilstein-journals.org This effect is primarily inductive, pulling electron density away from the aromatic ring and the amino group.
Effect on the Aromatic Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic substitution, making such reactions slower compared to unsubstituted aniline. beilstein-journals.org It acts as a meta-director for incoming electrophiles. In the context of this compound, its deactivating effect is somewhat counteracted by the activating amino and butoxy groups.
Effect on the Amino Group: The electron-withdrawing nature of the -CF₃ group decreases the basicity (pKa) of the anilinic nitrogen. This is because the lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the -CF₃ group. Consequently, the nucleophilicity of the amino group is also reduced. This can affect the rates of reactions such as acylation and alkylation.
The strong C-F bonds in the trifluoromethyl group also impart significant metabolic stability to molecules, a property that is highly desirable in medicinal chemistry.
Influence of the Butoxy Group on Electronic Distribution and Steric Effects
The butoxy (-OC₄H₉) group at the para-position significantly impacts the electronic environment and steric profile of the molecule.
Electronic Effects: The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions of the ring, thereby activating it towards electrophilic attack. This activating effect is in direct opposition to the deactivating effect of the trifluoromethyl group. The butoxy group's electron-donating nature also increases the basicity of the para-amino group, making it more nucleophilic.
Investigations into Cleavage and Modification Reactions of the Butoxy Ether Linkage
The ether linkage of the butoxy group is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions.
Acid-Catalyzed Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can protonate the ether oxygen, making the butoxy group a better leaving group. Subsequent nucleophilic attack by the conjugate base (Br⁻ or I⁻) on the benzylic carbon or the butyl group can lead to cleavage of the ether bond, yielding a phenol (B47542) and a butyl halide.
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl ethers. The reaction typically proceeds at low temperatures and provides the corresponding phenol in good yield.
Modification of the butyl chain itself is less common without affecting the rest of the molecule. Oxidative conditions could potentially lead to reactions on the butyl chain, but these would likely also affect the sensitive amino group and the aromatic ring.
Detailed Mechanistic Investigations of Key Transformations Involving this compound
While specific mechanistic studies for this compound are not extensively reported, the mechanisms of its key transformations can be inferred from well-established principles in organic chemistry.
Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The electrophile attacks the electron-rich aromatic ring, with the position of attack governed by the directing effects of the existing substituents. The stability of the possible sigma complexes determines the regiochemical outcome. For this compound, attack at positions ortho to the activating amino and butoxy groups leads to more stable intermediates where the positive charge can be delocalized onto the nitrogen and oxygen atoms. The final step involves the loss of a proton from the site of attack to restore the aromaticity of the ring.
Mechanism of Buchwald-Hartwig Amination: The catalytic cycle is believed to proceed through the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) species.
Amine Coordination and Deprotonation: The aniline coordinates to the palladium(II) center, and a base removes a proton from the nitrogen to form a palladium amido complex.
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.govnih.gov
The specific ligands used in the reaction play a crucial role in facilitating these steps and preventing side reactions. nih.gov
Theoretical and Computational Investigations of 4 Butoxy 2 Trifluoromethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 4-Butoxy-2-(trifluoromethyl)aniline. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the molecule's electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing basis sets like 6-31G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its ground-state geometry. This process of energy minimization involves systematically altering the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy. The trifluoromethyl group, being bulky, and the flexible butoxy group significantly influence the final optimized geometry.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length | ~1.40 Å |
| C-O (butoxy) Bond Length | ~1.37 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-CF3 Bond Length | ~1.50 Å |
| C-N-H Bond Angle | ~113° |
| C-O-C Bond Angle | ~118° |
Note: These are estimated values based on typical DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. sphinxsai.com A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen and oxygen atoms of the amino and butoxy groups, respectively, due to their electron-donating nature. Conversely, the LUMO is anticipated to be concentrated around the trifluoromethyl group, a strong electron-withdrawing substituent. This distribution of frontier orbitals suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and could participate in reactions as a nucleophile through its HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -5.5 eV |
| LUMO | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
Note: These are estimated values and can vary depending on the level of theory and basis set used in the calculation.
The distribution of electron density within a molecule is crucial for predicting its reactive behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. walisongo.ac.idnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. tci-thaijo.org Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. walisongo.ac.id
For this compound, the MEP map would likely show a high electron density around the oxygen atom of the butoxy group and the nitrogen atom of the amine group, as well as on the aromatic ring, making these sites nucleophilic. The area around the hydrogen atoms of the amine group and, most significantly, the trifluoromethyl group would exhibit a positive electrostatic potential, indicating their electrophilic character.
Conformational Analysis and Energy Landscapes of this compound
The presence of the flexible butoxy group introduces several possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds (e.g., the C-O and C-C bonds of the butoxy chain) and calculating the energy at each step.
The energy landscape of this compound would reveal multiple local energy minima, corresponding to different stable conformations of the butoxy chain. The global minimum would represent the most stable and, therefore, the most populated conformation at equilibrium. The steric hindrance from the ortho-trifluoromethyl group would play a significant role in determining the preferred orientation of the butoxy group. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govepstem.net These predictions are achieved by calculating the magnetic shielding of the nuclei (for NMR) and the vibrational modes of the molecule (for IR) using DFT methods.
Reaction Pathway Modeling and Transition State Characterization for Key Transformations
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.
For example, in an electrophilic aromatic substitution reaction, computational modeling could be used to determine whether an incoming electrophile would preferentially attack the positions ortho or meta to the amino group, considering the directing effects of both the butoxy and trifluoromethyl substituents. The calculated activation energies for the different pathways would reveal the most likely product. Such studies provide fundamental insights into the reactivity of the molecule and can guide the design of synthetic routes.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, revealing detailed insights into intermolecular interactions and the influence of the surrounding environment. While specific MD simulation studies on this compound are not extensively available in public literature, we can construct a comprehensive theoretical framework based on studies of analogous aniline derivatives and fundamental principles of molecular interactions. This section will explore the expected intermolecular behavior of this compound and the modulatory effects of various solvents.
The structure of this compound, featuring a butoxy group, a trifluoromethyl group, and an aniline moiety, suggests a complex interplay of several non-covalent interactions. These include hydrogen bonding, dipole-dipole interactions, van der Waals forces, and potential halogen bonding.
Intermolecular Interaction Profile:
The primary sites for intermolecular interactions in this compound are the amino (-NH₂) group, the ether oxygen of the butoxy group, the aromatic ring, and the trifluoromethyl (-CF₃) group.
Hydrogen Bonding: The amino group is the principal hydrogen bond donor, capable of forming strong hydrogen bonds with acceptor atoms like oxygen and nitrogen in neighboring molecules or solvents. The ether oxygen in the butoxy group can act as a hydrogen bond acceptor.
Van der Waals Interactions: The butyl chain of the butoxy group contributes significantly to the molecule's size and surface area, leading to substantial van der Waals interactions. These non-specific forces are crucial for the molecule's packing in a condensed phase.
Dipole-Dipole Interactions: The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and butoxy groups creates a significant molecular dipole moment, leading to dipole-dipole interactions that influence the orientation of molecules in a liquid or solid state.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems, a common feature in aniline derivatives that influences their aggregation behavior. bohrium.com
Halogen Bonding: The fluorine atoms of the trifluoromethyl group, being highly electronegative, can act as weak halogen bond acceptors.
Computational studies on substituted anilines have highlighted the critical role of substituents in modulating these interactions. For instance, electron-withdrawing groups, such as the trifluoromethyl group, can influence the hydrogen bonding capacity of the amino group. researchgate.net
Table 1: Predicted Intermolecular Interaction Sites and Types in this compound
| Functional Group | Interaction Type | Role |
| Amino (-NH₂) | Hydrogen Bonding | Donor |
| Butoxy (-O-C₄H₉) | Van der Waals, Hydrogen Bonding | Acceptor (Oxygen) |
| Trifluoromethyl (-CF₃) | Dipole-Dipole, Halogen Bonding | Acceptor (Fluorine) |
| Aromatic Ring | π-π Stacking | Donor/Acceptor |
Solvent Effects:
The behavior of this compound in solution is expected to be highly dependent on the nature of the solvent. MD simulations of aniline and its derivatives in various solvents have shown that solvent polarity and hydrogen bonding capability are key determinants of solvation structure and dynamics. beilstein-journals.orgbohrium.com
Protic Solvents (e.g., Water, Ethanol): In protic solvents, strong hydrogen bonds would form between the solvent molecules and the amino group of the aniline derivative. The ether oxygen would also participate as a hydrogen bond acceptor. These interactions would lead to the formation of a well-defined solvation shell around the solute molecule. The hydrophobic butoxy chain would likely induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect.
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): In aprotic polar solvents, dipole-dipole interactions would dominate. The solvent would solvate the polar regions of the molecule, particularly the amino and trifluoromethyl groups. While direct hydrogen bonding from the solvent is absent, the solvent can still act as a hydrogen bond acceptor for the amino group.
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, van der Waals forces would be the primary mode of interaction between the solute and the solvent. The solubility in such solvents would be influenced by the large, nonpolar butoxy group. In aromatic nonpolar solvents like toluene, π-π stacking interactions between the solvent and the solute's aromatic ring could also occur.
Table 2: Predicted Solvation Effects on this compound
| Solvent Type | Dominant Solute-Solvent Interaction | Expected Consequences |
| Protic Polar | Hydrogen Bonding | Strong solvation of -NH₂ and -O- groups, potential for hydrophobic effect around the butoxy chain. |
| Aprotic Polar | Dipole-Dipole Interactions | Solvation of polar functional groups, disruption of solute-solute dipole interactions. |
| Nonpolar | Van der Waals Forces | Favorable interaction with the butoxy chain, potential for π-π stacking with aromatic solvents. |
Computational studies on similar molecules suggest that explicit solvent models are often necessary to accurately capture the nuances of solvation, as implicit models can sometimes fail to describe specific interactions like hydrogen bonding effectively. The dynamic nature of the solvent shell, including the residence time of solvent molecules around the solute, can be quantified through MD simulations, providing a deeper understanding of the local environment experienced by this compound.
Derivatization and Analogue Synthesis Based on the 4 Butoxy 2 Trifluoromethyl Aniline Scaffold
Synthesis and Characterization of N-Substituted Derivatives of 4-Butoxy-2-(trifluoromethyl)aniline
The primary amine functionality of this compound serves as a key handle for a variety of derivatization reactions, most notably N-acylation and N-alkylation, to produce a wide array of N-substituted derivatives.
N-Acylation: Amide derivatives are readily synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) at room temperature yields the corresponding N-acetyl derivative. A broad range of aliphatic and aromatic acyl groups can be introduced using this method. researchgate.net The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates represents a more specialized approach to N-acylation. nih.govresearchgate.netescholarship.org
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination, involving the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen and a catalyst, is a common approach. Direct alkylation with alkyl halides can also be employed, though it may sometimes lead to over-alkylation. More controlled mono-alkylation can be achieved using specific reagents and conditions. researchgate.net
The characterization of these N-substituted derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure, with characteristic shifts observed for the protons and carbons of the newly introduced acyl or alkyl groups. Infrared (IR) spectroscopy can identify the presence of key functional groups, such as the amide carbonyl stretch. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
| Derivative Name | R Group | Synthetic Method | Key Characterization Data |
|---|---|---|---|
| N-Acetyl-4-butoxy-2-(trifluoromethyl)aniline | -C(O)CH₃ | Acylation with acetyl chloride | ¹H NMR: Shift of NH proton, new methyl singlet. IR: C=O stretch ~1660 cm⁻¹ |
| N-Benzoyl-4-butoxy-2-(trifluoromethyl)aniline | -C(O)Ph | Acylation with benzoyl chloride | ¹H NMR: Appearance of aromatic protons from the benzoyl group. |
| N-Ethyl-4-butoxy-2-(trifluoromethyl)aniline | -CH₂CH₃ | Reductive amination with acetaldehyde | ¹H NMR: New ethyl group signals (quartet and triplet). |
| N-Benzyl-4-butoxy-2-(trifluoromethyl)aniline | -CH₂Ph | Alkylation with benzyl (B1604629) bromide | ¹H NMR: New benzylic methylene (B1212753) singlet and aromatic signals. |
Modification of the Butoxy Chain: Homologation, Branching, and Terminal Functionalization
Altering the butoxy chain provides a means to fine-tune the lipophilicity and steric profile of the molecule.
Homologation: The length of the alkoxy chain can be extended through homologation. This can be achieved by starting with a dihydroxybenzene precursor, selectively protecting one hydroxyl group, alkylating the other with a longer alkyl halide, and then converting the protected hydroxyl to the amine functionality. Alternatively, for the existing 4-butoxy scaffold, cleavage of the ether bond to the corresponding phenol (B47542) followed by re-alkylation with a longer-chain alkyl halide is a viable, albeit less direct, route.
Branching: Introducing branching into the butoxy chain, for example, by synthesizing the corresponding isobutoxy or sec-butoxy analogues, can significantly impact the molecule's physical properties and biological activity. This is typically achieved by using the appropriately branched alcohol in the initial ether synthesis step. nih.gov For instance, reacting 4-fluoro-2-(trifluoromethyl)nitrobenzene with isobutanol in the presence of a strong base would lead to the isobutoxy analogue after reduction of the nitro group.
Terminal Functionalization: The introduction of functional groups at the terminus of the butoxy chain can provide handles for further conjugation or can modulate the compound's properties. This can be accomplished by using a functionalized four-carbon alcohol in the initial synthesis. For example, using 4-bromobutan-1-ol would yield a terminally brominated butoxy chain, which can then be subjected to a variety of nucleophilic substitution reactions to introduce amines, azides, or other functionalities.
| Derivative Type | Modification | Synthetic Approach | Expected Property Change |
|---|---|---|---|
| Homologation | Pentyloxy, Hexyloxy | Williamson ether synthesis with corresponding alkyl halide | Increased lipophilicity |
| Branching | Isobutoxy, sec-Butoxy | Williamson ether synthesis with branched alcohol | Altered steric bulk and solubility |
| Terminal Functionalization | 4-Hydroxybutoxy | Use of 1,4-butanediol (B3395766) in synthesis | Increased polarity, handle for further reaction |
| Terminal Functionalization | 4-Aminobutoxy | Use of 4-aminobutanol or conversion from a terminal halide | Introduction of a basic center |
Exploration of Ring-Substituted Analogues with Varying Electronic and Steric Properties
Introducing additional substituents onto the aromatic ring of this compound allows for the systematic investigation of how electronic and steric factors influence the molecule's properties. The directing effects of the existing amino, butoxy, and trifluoromethyl groups will govern the position of new substituents.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the ortho and para positions relative to the strongly activating amino and butoxy groups being favored. However, the steric hindrance from the trifluoromethyl group and the butoxy group will influence the regioselectivity.
Halogenation: Bromination or chlorination, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to occur at the positions ortho to the activating groups that are not already substituted. bldpharm.com
Nitration: Nitration can be achieved using standard nitrating agents, though the conditions must be carefully controlled to avoid oxidation of the aniline. It is often preferable to perform nitration on an N-acylated precursor to moderate the activating effect of the amine and then deprotect. google.com
Nucleophilic Aromatic Substitution: While less common for this electron-rich ring, nucleophilic aromatic substitution could be feasible if a suitable leaving group is present on the ring. For example, starting from a di-halogenated precursor allows for selective displacement of one halogen with the butoxy group and the other with an amino group or a precursor.
| Substituent | Position | Synthetic Method | Expected Electronic/Steric Effect |
|---|---|---|---|
| -Br | 3 or 5 | Electrophilic bromination (e.g., with NBS) | Electron-withdrawing, moderate steric bulk |
| -NO₂ | 3 or 5 | Nitration of N-acetylated aniline | Strongly electron-withdrawing |
| -CH₃ | 3 or 5 | Friedel-Crafts alkylation (on a less activated precursor) | Electron-donating, moderate steric bulk |
| -SO₃H | 3 or 5 | Sulfonation with fuming sulfuric acid | Strongly electron-withdrawing, increased water solubility |
Stereochemical Control in the Synthesis of Chiral Derivatives
The introduction of chirality into derivatives of this compound can be achieved through several strategies, leading to enantiomerically pure or enriched compounds which are often desirable in pharmaceutical applications.
Use of Chiral Auxiliaries and Reagents: Asymmetric synthesis can be guided by the use of chiral auxiliaries attached to the aniline nitrogen or by employing chiral reagents. For instance, acylation of the aniline with a chiral carboxylic acid or its derivative would produce a mixture of diastereomers that could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched N-substituted aniline.
Asymmetric Catalysis: Enantioselective reactions catalyzed by chiral transition metal complexes or organocatalysts offer a powerful tool for creating stereocenters. For example, an asymmetric version of a reductive amination could be employed to produce chiral N-alkylated derivatives.
Resolution of Racemates: Classical resolution involves the reaction of the racemic aniline or a derivative with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. Chiral chromatography is another effective method for separating enantiomers.
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Reaction of the aniline with a chiral acylating agent, followed by separation and removal of the auxiliary. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of an enamine derived from the aniline. chemrxiv.org |
| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral acid or base. | Reaction of the aniline with a chiral carboxylic acid like tartaric acid. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Direct separation of a racemic N-acylated derivative on a chiral HPLC column. |
Evaluation of Functional Group Tolerance in Derivatization Strategies
The successful synthesis of a diverse library of derivatives hinges on the compatibility of the various functional groups present in the this compound scaffold with the intended reaction conditions.
The aniline nitrogen is a primary site of reactivity. Its nucleophilicity can be problematic in reactions targeting other parts of the molecule. Protection of the amine, for example by acylation, is a common strategy to mitigate its reactivity during subsequent transformations like electrophilic aromatic substitution.
The butoxy group is generally stable under many reaction conditions. However, harsh acidic conditions could potentially lead to ether cleavage.
The trifluoromethyl group is highly stable and generally unreactive under most conditions used for derivatization of the rest of the molecule. Its strong electron-withdrawing nature, however, deactivates the ortho and para positions to electrophilic attack and can influence the acidity of the N-H proton.
The aromatic ring 's reactivity is a balance between the activating effects of the amino and butoxy groups and the deactivating effect of the trifluoromethyl group. This interplay must be considered when planning reactions such as halogenation or nitration to ensure the desired regioselectivity and to avoid unwanted side reactions. A systematic evaluation of functional group compatibility, often through screening experiments, is crucial for developing robust and high-yielding synthetic routes. frontiersin.org
| Functional Group | Tolerated Conditions | Potential Incompatibilities | Mitigation Strategy |
|---|---|---|---|
| Aniline (-NH₂) | Mild basic and reducing conditions. | Strong acids, strong oxidizing agents, electrophiles. | N-protection (e.g., as an amide). |
| Butoxy (-OC₄H₉) | Most standard organic reaction conditions. | Strong Lewis acids, harsh acidic conditions (potential cleavage). | Use of milder reaction conditions. |
| Trifluoromethyl (-CF₃) | Highly stable under most conditions. | Very few common incompatibilities. | Generally not required. |
| Aromatic Ring | Controlled electrophilic substitution. | Harsh oxidizing or reducing conditions that may affect other groups. | Careful choice of reagents and reaction conditions. |
Advanced Applications in Materials Science and Synthetic Organic Chemistry Enabled by 4 Butoxy 2 Trifluoromethyl Aniline
Role as a Key Building Block in Multicomponent Organic Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates structural features from each of the starting materials. beilstein-journals.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. nih.gov
4-Butoxy-2-(trifluoromethyl)aniline, as a primary aniline (B41778), is an ideal substrate for several important MCRs. The nucleophilic amine group readily participates in the formation of imines or iminium ions, which are key intermediates in many MCRs. The electronic properties conferred by the butoxy and trifluoromethyl substituents can influence the reactivity of the aniline and the stability of the resulting products. Its utility is particularly notable in reactions like the Ugi and Kabachnik-Fields reactions, which are cornerstones of diversity-oriented synthesis in medicinal chemistry and drug discovery. mdpi.compreprints.org
| Multicomponent Reaction | Role of this compound | Potential Product Class | Key Features |
| Ugi four-component reaction (4-CR) | Amine component | α-acylamino carboxamides | Rapid assembly of peptide-like scaffolds. The butoxy group can enhance solubility, while the CF3 group can increase metabolic stability. preprints.org |
| Kabachnik–Fields reaction | Amine component | α-aminophosphonates | Forms C-P bonds, leading to compounds with potential biological activity. mdpi.com |
| Hantzsch Dihydropyridine Synthesis | Amine source (as ammonium (B1175870) acetate) | Dihydropyridines | A versatile method for synthesizing privileged heterocyclic structures. beilstein-journals.org |
| Passerini three-component reaction (3-CR) | Can be used to form an isocyanide reactant | α-acyloxy carboxamides | Efficient formation of ester and amide bonds in a single operation. beilstein-journals.org |
Precursor for the Development of Novel Functional Materials
The distinct electronic and steric properties of this compound make it an attractive precursor for a range of functional materials designed for specific applications in electronics, polymer science, and optics.
In the field of organic electronics, conjugated polymers are essential for fabricating devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Polyaniline and its derivatives are a well-known class of conductive polymers. nih.gov Through electrochemical or chemical oxidative polymerization, this compound can be converted into its corresponding polymer, poly(this compound).
The substituents play a crucial role in tuning the polymer's properties:
Trifluoromethyl (-CF3) Group : As a strong electron-withdrawing group, it lowers the HOMO and LUMO energy levels of the polymer, which can enhance its stability against oxidation and modify its electronic and optical properties. researchgate.net
Butoxy (-OC4H9) Group : This flexible alkyl chain increases the polymer's solubility in common organic solvents, improving its processability for device fabrication via solution-based techniques like spin-coating. nih.gov
The resulting functionalized polymer is a candidate for use as a hole-injection or transport layer in optoelectronic devices, where its tailored electronic properties and improved processability offer advantages over unsubstituted polyaniline.
Beyond optoelectronics, this compound serves as a versatile monomer for creating advanced polymers with tailored properties. The synthesis of new polyaniline derivatives allows for the systematic study of how substituents affect the final polymer's characteristics. nih.gov The in-situ polymerization of aniline derivatives is a common method for producing such materials. ekb.eg
The properties of poly(this compound) can be predicted based on the influence of its functional groups.
| Property | Influence of Substituents | Anticipated Outcome |
| Solubility | The long butoxy chain disrupts intermolecular packing and enhances interaction with organic solvents. | High solubility in solvents like NMP, DMF, and CHCl3, facilitating processing. nih.gov |
| Thermal Stability | The strong C-F bonds and the aromatic backbone contribute to high thermal resistance. | The polymer is expected to exhibit good stability at elevated temperatures. |
| Conductivity | The electron-donating butoxy and electron-withdrawing trifluoromethyl groups have opposing effects on the polymer backbone's electron density, allowing for fine-tuning of its conductivity upon doping. | Tunable electrical properties suitable for various applications, from antistatic coatings to sensor components. |
| Morphology | Substituents can influence the self-assembly and chain packing of the polymer. | The final polymer may exhibit specific morphologies, such as spherical or hierarchical structures, affecting its bulk properties. nih.gov |
Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The molecular structure is key to achieving liquid crystalline behavior, with many materials based on calamitic (rod-shaped) molecules. These structures typically consist of a rigid core and flexible terminal chains.
This compound is an excellent candidate for incorporation into liquid crystal structures.
The 2-(trifluoromethyl)aniline (B126271) part of the molecule can serve as, or be integrated into, the rigid core. The trifluoromethyl group is often used in liquid crystals to modify polarity and intermolecular interactions. researchgate.net
The butoxy chain provides the necessary flexible terminal group, which is crucial for the formation of mesophases. researchgate.net
This compound can be used to synthesize Schiff base liquid crystals, where the aniline amine group is reacted with an aldehyde-functionalized aromatic ring to create a larger, rigid mesogenic core. The resulting molecules, possessing a central imine linkage, a fluorinated ring, and alkoxy chains, are classic examples of structures known to exhibit nematic or smectic liquid crystal phases. researchgate.net
Design and Synthesis of Chemosensors and Molecular Probes
The development of chemical sensors relies on materials that exhibit a measurable change in their properties upon interaction with a specific analyte. Conductive polymers are highly effective for this purpose, as their electrical conductivity can be modulated by exposure to various chemical species. nih.gov
Polymers derived from this compound are promising candidates for chemosensor applications. A thin film of this polymer could act as the active layer in a sensor. The sensing mechanism would involve the interaction of the analyte with the polymer backbone, causing a change in its doping state and, consequently, its conductivity.
| Sensor Component | Role of the Polymer | Potential Analytes |
| Active Layer | Poly(this compound) film. | Vapors of volatile organic compounds (VOCs), humidity, or acidic/basic gases like ammonia (B1221849) (NH3). nih.gov |
| Transducer | The polymer film itself, where the change in resistance is the signal. | The trifluoromethyl group can enhance sensitivity and selectivity towards specific analytes through dipole-dipole or hydrogen bonding interactions. |
| Substrate | Can be deposited on various substrates, including glass or flexible plastics, due to good solubility. | The butoxy group ensures good film-forming properties, essential for reproducible sensor performance. |
Development of Ligands and Organocatalysts Based on the this compound Scaffold
In the field of catalysis, ligands and organocatalysts are essential for controlling the reactivity and selectivity of chemical reactions. The this compound scaffold offers significant potential for the design of novel catalysts. The aniline functional group is a versatile handle that can be readily transformed into a variety of structures known to be effective in catalysis.
For instance, it can be used to synthesize:
Schiff Base Ligands : By condensing the aniline with a salicylaldehyde (B1680747) derivative, a Salen-type ligand can be prepared. These ligands are widely used to coordinate with transition metals for various catalytic transformations.
Chiral Amides and Phosphoramidites : The aniline can be acylated or reacted with phosphorus chlorides to create ligands for asymmetric catalysis.
The substituents on the aromatic ring are crucial for fine-tuning the catalyst's performance. The electron-withdrawing trifluoromethyl group and the sterically bulky butoxy group can precisely modulate the electronic and steric environment around a metal center, influencing the catalyst's activity and selectivity.
| Catalyst Type | Synthetic Modification | Role of Substituents | Potential Catalytic Application |
| Schiff Base Ligand | Condensation with a substituted aldehyde. | -CF3 and -OBu groups tune the electronic properties of the resulting metal complex. | Oxidation, reduction, C-C bond formation. |
| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis involving formylation and cyclization. | Steric bulk from the butoxy group can stabilize the catalyst and create a specific chiral pocket. | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Organocatalyst | Incorporation into a larger chiral scaffold (e.g., a BINOL-derived phosphoramidite). | The trifluoromethyl group can influence non-covalent interactions that control stereoselectivity. | Asymmetric hydrogenation, Diels-Alder reactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Butoxy-2-(trifluoromethyl)aniline, and how can reaction yields be maximized?
- Methodology : Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoromethyl and alkoxy groups. For example, a Buchwald-Hartwig amination protocol using Pd(OAc)₂/XPhos as a catalyst system in DMF at 80°C under nitrogen can achieve high yields. Purification via reverse-phase chromatography (C18 columns with acetonitrile-water gradients) ensures product purity .
- Key Parameters : Monitor reaction progress using LCMS (e.g., m/z 265 [M+H]⁺) and optimize stoichiometry of zinc dicyanide (1.2 eq) to minimize byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, CF₃ at δ 120–125 ppm in ¹³C).
- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- UV-Vis : Assess electronic transitions (λmax ~270 nm for π→π* in trifluoromethyl-aniline systems) .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Methodology :
- Oxidative Stress : Expose to H₂O₂ or KMnO₄ in acidic media; monitor via HPLC for quinone formation (retention time shifts).
- Reductive Stress : Treat with NaBH₄ or LiAlH₄; track amine-to-alcohol conversion using TLC (Rf ~0.3 in EtOAc/hexane) .
- Mitigation : Store under inert gas (argon) at –20°C to prevent degradation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 with M06-2X/cc-pVTZ to compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates susceptibility to electrophilic attack at the para-position relative to the CF₃ group .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* stabilization between NH₂ and CF₃ groups) to explain regioselectivity .
Q. What strategies resolve contradictions in reported spectroscopic data for trifluoromethyl-aniline derivatives?
- Methodology :
- Comparative Studies : Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles between CF₃ and NH₂ groups) .
- Case Study : Discrepancies in ¹³C NMR chemical shifts for CF₃ (δ 122 vs. 125 ppm) were resolved by verifying sample purity (>98% via HPLC) and crystallographic validation .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 isoforms (e.g., CYP3A4). The trifluoromethyl group enhances hydrophobic interactions, while the butoxy chain may occupy allosteric pockets .
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based assays with recombinant proteins).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, goggles, and fume hoods (NFPA health hazard rating: 2).
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .
- Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; avoid inhalation of aerosols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
